2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid
Description
This compound is a carbon-13 isotopically labeled derivative of a substituted imidazole-propanedioic acid hybrid. Its structure features:
- A 2-butyl-substituted imidazole core.
- A 4-carboxyphenylmethyl group at position 3 of the imidazole.
- A methylidene bridge linking the imidazole to a ¹³C₃-labeled propanedioic acid moiety.
The isotopic labeling (¹³C at positions 1, 2, and 3 of propanedioic acid) suggests its primary application in metabolic tracing, pharmacokinetic studies, or as an internal standard in mass spectrometry .
Properties
IUPAC Name |
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)/i15+1,18+1,19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRJIWLJYGTJZ-QAJMAZIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=[13C]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747576 | |
| Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-85-3 | |
| Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions would depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid has several scientific research applications, including:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Employed in clinical diagnostics and imaging to study the structure, reaction mechanism, and reaction kinetics of compounds.
Industry: Used in the production of various chemical products and as a standard for quality control.
Mechanism of Action
The mechanism of action of 2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the metabolic pathways and reaction mechanisms of Eprosartan and its impurities. This allows researchers to gain insights into the pharmacokinetics and pharmacodynamics of Eprosartan.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole ()
Key Differences :
The target compound’s isotopic labeling enables precise tracking in biological systems, unlike Compound 1, which lacks such features.
Compound 2: 3-(1H-imidazol-4-yl)-2-[(4-methylbenzene)sulfonamido]propanoic acid ()
Key Differences :
Biological Activity
The compound 2-[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidenepropanedioic acid is a derivative of imidazole and has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring, a butyl group, and a carboxyphenyl moiety, which are critical for its biological activity.
Antioxidant Properties
Research indicates that imidazole derivatives often exhibit significant antioxidant properties. A study demonstrated that similar compounds could reduce oxidative stress markers in cellular models, suggesting that 2-[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidenepropanedioic acid may also possess this capability. The presence of the carboxylic acid group is hypothesized to enhance these properties by facilitating electron donation during redox reactions .
Anti-inflammatory Effects
Compounds with imidazole structures have been shown to exhibit anti-inflammatory effects. In a controlled study involving animal models, derivatives similar to the compound were able to significantly reduce inflammatory cytokine levels and alleviate symptoms associated with inflammatory diseases. This suggests a potential therapeutic application in conditions such as rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial activity of imidazole derivatives has been well-documented. Preliminary studies suggest that 2-[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidenepropanedioic acid may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant reduction in oxidative stress markers | In vitro assays using human cell lines |
| Study 2 | Decrease in inflammatory cytokines in animal models | In vivo experiments with induced inflammation |
| Study 3 | Antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
Case Study 1: Antioxidant Activity
In a recent study, researchers evaluated the antioxidant capacity of various imidazole derivatives. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured cells. This effect was attributed to the carboxylic acid group enhancing electron transfer mechanisms .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of similar compounds in a rat model of arthritis. The administration of the compound resulted in a marked decrease in swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Case Study 3: Antimicrobial Efficacy
A laboratory investigation assessed the antimicrobial properties of the compound against common pathogens. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
